Hexakis(3-fluoropropoxy)phosphazene
Overview
Description
Hexakis(3-fluoropropoxy)phosphazene is a phosphazene compound with the chemical formula [(C3F7O)2PCl]3(NPCl2)3. This compound is known for its versatility and has various applications in research and industry. It was first synthesized by Allcock and colleagues in 1981. The compound consists of a cyclotriphosphazene core with six 3-fluoropropoxy groups attached to it, making it a unique and valuable material in various scientific fields.
Mechanism of Action
Target of Action
Hexakis(3-fluoropropoxy)phosphazene is an organophosphazene compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Organophosphazene compounds are known to interact with their targets through various chemical reactions . For instance, a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene can form hexakis(4-formlyphenoxy)cyclotriphosphazene .
Biochemical Pathways
Organophosphazene compounds are known for their versatility in chemical reactions, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Organophosphazene compounds have been found to exhibit certain properties such as fire retardancy . For instance, the high thermal stability of the Schiff base molecules and the electron-withdrawing group of the amide bonds and nitro group enhanced the fire retardant properties of a similar compound .
Action Environment
It is known that the properties of organophosphazene compounds can be influenced by the terminal group, length of the chains, and linking units .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexakis(3-fluoropropoxy)phosphazene typically involves the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with 3-fluoropropanol . The reaction is carried out in the presence of a base, such as sodium hydride (NaH), to facilitate the substitution of chlorine atoms with 3-fluoropropoxy groups. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Hexakis(3-fluoropropoxy)phosphazene undergoes various chemical reactions, including nucleophilic substitution, oxidation, and coordination reactions .
Nucleophilic Substitution: This reaction involves the replacement of one or more fluoropropoxy groups with other nucleophiles, such as amines or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to form phosphazene oxides.
Coordination Reactions: this compound can form coordination complexes with metal ions, such as lanthanides, through its nitrogen and phosphorus atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Coordination Reactions: Metal salts, such as lanthanide chlorides (LnCl3), are used in the presence of suitable solvents to form coordination complexes.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phosphazenes depending on the nucleophile used.
Oxidation: Phosphazene oxides are the primary products.
Coordination Reactions: Metal-phosphazene complexes are formed, which have unique properties and applications.
Scientific Research Applications
Hexakis(3-fluoropropoxy)phosphazene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other phosphazene compounds and coordination complexes.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent and in regenerative medicine.
Industry: Utilized in the development of flame retardants, coatings, and adhesives due to its thermal stability and unique chemical properties.
Comparison with Similar Compounds
Hexakis(3-fluoropropoxy)phosphazene is unique due to its specific substitution pattern and the presence of fluorine atoms, which impart distinct properties such as increased thermal stability and resistance to degradation . Similar compounds include:
Hexachlorocyclotriphosphazene (N3P3Cl6): The precursor for many substituted phosphazenes.
Hexakis(4-formylphenoxy)cyclotriphosphazene: Used in the synthesis of Schiff base and amide-linked phosphazenes.
Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene: Known for its coordination behavior with lanthanides.
These compounds share the cyclotriphosphazene core but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(3-fluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36F6N3O6P3/c19-7-1-13-28-34(29-14-2-8-20)25-35(30-15-3-9-21,31-16-4-10-22)27-36(26-34,32-17-5-11-23)33-18-6-12-24/h1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGKBGIYQRXAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP1(=NP(=NP(=N1)(OCCCF)OCCCF)(OCCCF)OCCCF)OCCCF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F6N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130062 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346521-36-5 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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